(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a furan ring connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and furan-2-carbaldehyde.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 2,4-dichloroaniline and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.
Final Product: The intermediate undergoes further reaction with acryloyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the double bond.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the chlorine positions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: The corresponding amide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The dichlorophenyl group and the furan ring are likely to play a role in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-N-(2,4-dichlorophenyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with thiophene or pyridine rings. This can affect its reactivity and interactions with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCZTQIMJCVRU-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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